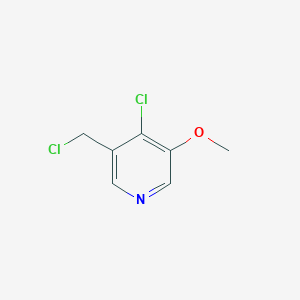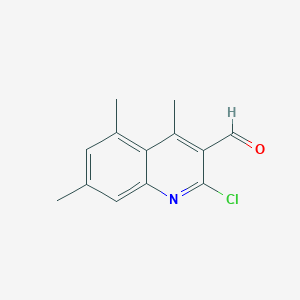
4-Iodo-2,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2,5-dimethylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8IN It is a derivative of pyridine, where iodine is substituted at the 4th position and methyl groups are substituted at the 2nd and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,5-dimethylpyridine typically involves the iodination of 2,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial nitration of 2,5-dimethylpyridine, followed by reduction to form the corresponding amine. The amine is then diazotized and subsequently iodinated to yield the final product. This method is advantageous due to its scalability and relatively high yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed under mild to moderate temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
4-Iodo-2,5-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Pharmaceuticals: It is used in the synthesis of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2,5-dimethylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .
Comparación Con Compuestos Similares
- 2-Iodo-5-methylpyridine
- 3-Iodo-2,5-dimethylpyridine
- 4-Iodo-3,5-dimethylpyridine
Comparison: 4-Iodo-2,5-dimethylpyridine is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 2nd and 5th positions can provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to its isomers .
Propiedades
Fórmula molecular |
C7H8IN |
|---|---|
Peso molecular |
233.05 g/mol |
Nombre IUPAC |
4-iodo-2,5-dimethylpyridine |
InChI |
InChI=1S/C7H8IN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 |
Clave InChI |
GNBUIYQLKHMYJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


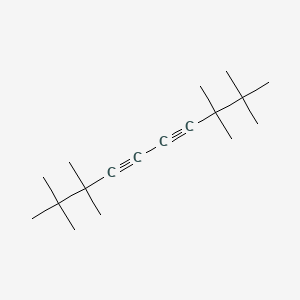

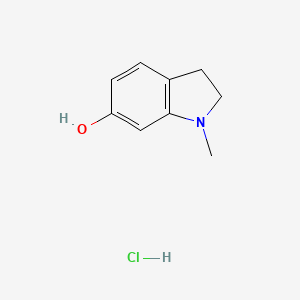
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
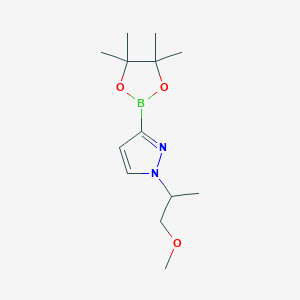


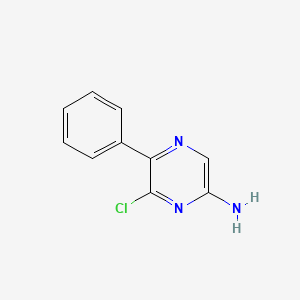
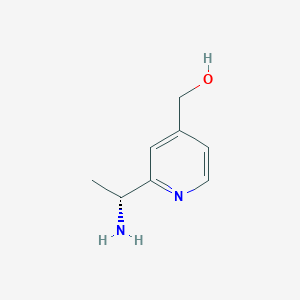
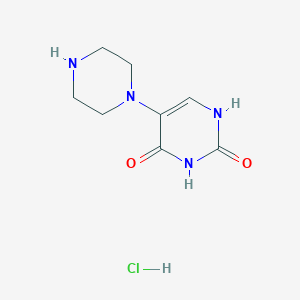

![7-(4-Bromophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12968754.png)
